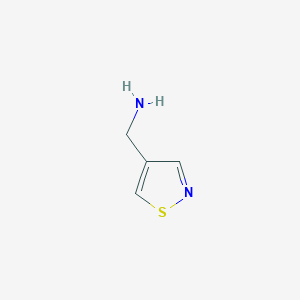
4-Isothiazolmethanamin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isothiazoles has been intensively developed, with a wide range of selective transformations involving the isothiazole heterocycle . The chemistry of isothiazoles has been growing over the last few years due to their bacteriostatic and fungiostatic activity .Molecular Structure Analysis
The molecular structure of 4-Isothiazolemethanamine consists of a five-membered heterocyclic ring system. The molecular weight is 150.6 and the molecular formula is C4H6N2S·HCl . The canonical SMILES representation is C1=C (C=NS1)CN.Cl .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific . The authors initially promoted the formation of 4-benzoyl-2-methylisothiazol-3(2H)-one through the reaction of N-methyl-4-oxo-4-phenylbutanamide and SOCl2 .Wissenschaftliche Forschungsanwendungen
Synthetische Methoden in der Heterocyclischen Chemie
Isothiazole, einschließlich 4-Isothiazolmethanamin, sind von großem Interesse bei der Entwicklung neuer synthetischer Methoden in der heterocyclischen Chemie. Forscher erforschen neue Wege zur Synthese und Funktionalisierung von Isothiazolen, wobei sie die Herausforderungen durch instabile Zwischenprodukte wie Thiohydroxylamin angehen .
Antitumoreigenschaften
Thiazolderivate haben in der Krebsforschung vielversprechend gezeigt, insbesondere gegen dreifach negativen Brustkrebs. Verbindungen, die aus Isothiazolen synthetisiert werden, haben antiproliferative Eigenschaften gegen Brustkrebszelllinien wie MCF-7 und MDA-MB-231 gezeigt .
Synthese von Metallkomplexen
Es gibt laufende Forschungen zur Synthese und zum Studium von Metallkomplexen mit substituierten Isothiazolen. Diese Komplexe könnten ein hohes Potenzial für praktische Anwendungen in verschiedenen wissenschaftlichen Bereichen haben .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound belongs to the isothiazole class of chemicals, which are known for their wide range of biological activities . Isothiazoles have been used in the design and synthesis of biologically active substances and ligands for metal complexes . .
Mode of Action
Isothiazoles, in general, are known for their selective transformations involving the isothiazole heterocycle These transformations can lead to a variety of biological effects, depending on the specific targets and the nature of the interaction
Biochemical Pathways
Isothiazoles have been associated with a wide range of selective transformations These transformations can potentially affect various biochemical pathways, depending on the specific targets and the nature of the interaction
Result of Action
Isothiazoles are known for their high biological activity and their potential use as effective new drugs and plant protection chemicals
Biochemische Analyse
Biochemical Properties
4-Isothiazolemethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with thiol-containing compounds such as glutathione and cysteine, forming disulfide derivatives that can impair key cellular functions . These interactions highlight its potential as an inhibitor of life-sustaining enzymes, particularly those with thiols at their active sites .
Cellular Effects
The effects of 4-Isothiazolemethanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thiol-containing compounds can lead to cellular growth inhibition and eventual cell death . Additionally, its impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 4-Isothiazolemethanamine exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms mixed disulfides with thiol-containing enzymes, leading to the inhibition of these enzymes . This mechanism is crucial for its antimicrobial activity, as it disrupts essential cellular processes in microorganisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isothiazolemethanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can cause cellular growth inhibition within minutes and cell death within hours
Dosage Effects in Animal Models
The effects of 4-Isothiazolemethanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. For example, high doses of the compound have been associated with significant cellular toxicity and adverse reactions . Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.
Metabolic Pathways
4-Isothiazolemethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with thiol-containing compounds, such as glutathione, plays a significant role in its metabolic processing . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 4-Isothiazolemethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
4-Isothiazolemethanamine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For instance, its localization within the endoplasmic reticulum or mitochondria can significantly impact its biochemical properties and therapeutic potential.
Eigenschaften
IUPAC Name |
1,2-thiazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVFHXCHZSQFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)
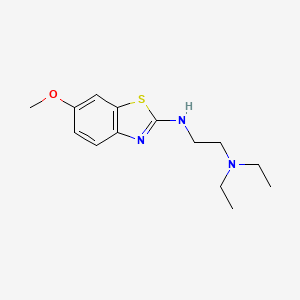
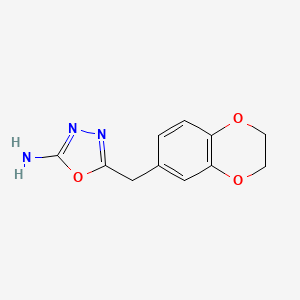
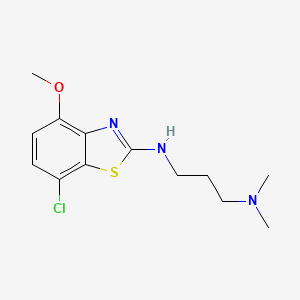



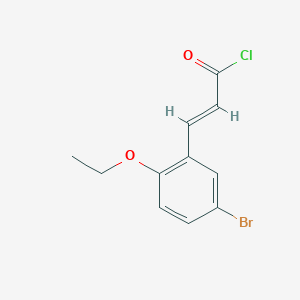
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}methanesulfonohydrazide](/img/structure/B1387464.png)

![5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1387466.png)
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1387467.png)
![[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1387468.png)
